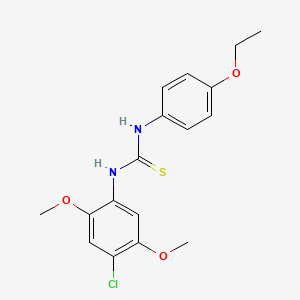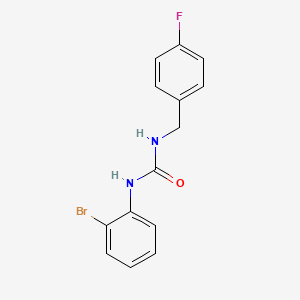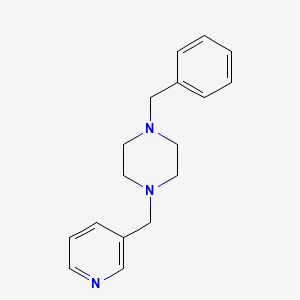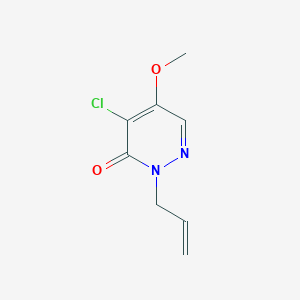![molecular formula C19H20N2O3 B4772849 3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4772849.png)
3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone
Descripción general
Descripción
Quinazolinone derivatives, including 3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone, are recognized for their broad spectrum of biological activities such as hypolipidemic, analgesic, anti-inflammatory, and antimicrobial effects. These compounds play a significant role in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization of appropriate precursors. For instance, novel quinazolinones have been synthesized by cyclization of NO-1886 derivatives, showing significant hypolipidemic activity due to their structural modifications, such as substitution at positions 6 and 7 with methoxy groups and at the 3-position with methyl or benzyl groups (Kurogi et al., 1996). Another approach includes the condensation of methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid, leading to compounds with notable analgesic activity (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinones is essential for their biological activity. Spectral characterization techniques such as FTIR, NMR, and UV spectroscopy, along with computational data, provide insights into the structure-activity relationships of these compounds. Density functional theory (DFT) calculations, for example, have been used to analyze the structural characteristics of quinazolinone derivatives (M. Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions that enhance their biological activity. The introduction of substituents through reactions with electrophiles or via ammonolysis of chloroformates has been explored to synthesize N- and S-alkylated quinazolinone derivatives with improved pharmacological profiles (Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in drug formulation. The crystal structure analysis provides valuable information on the compound's stability and reactivity. For instance, the synthesis, crystal structure, and DFT study of a triazoline-quinazolinone compound revealed insights into its physicochemical properties and potential as a drug molecule (Lihong Yao et al., 2022).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity, stability, and interactions with biological targets, are fundamental to their biological activity. Research has shown that modifications to the quinazolinone scaffold, such as the introduction of methoxy and methyl groups, significantly influence their pharmacological effects (Sarkar et al., 2021).
Propiedades
IUPAC Name |
3-[3-(2-methoxy-4-methylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-8-9-17(18(12-14)23-2)24-11-5-10-21-13-20-16-7-4-3-6-15(16)19(21)22/h3-4,6-9,12-13H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWIGNBVCXVAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Methoxy-4-methylphenoxy)propyl]quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide](/img/structure/B4772766.png)
![1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4772768.png)
![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4772769.png)




![N-{4-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4772807.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1,2-dimethyl-1H-indol-3-yl)ethanone](/img/structure/B4772815.png)
![6-methyl-3-phenyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4772819.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772827.png)

![3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4772838.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4772842.png)